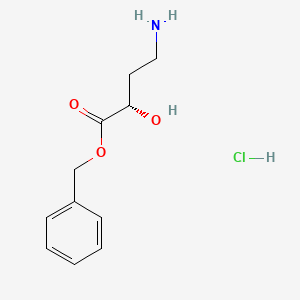
benzyl(2S)-4-amino-2-hydroxybutanoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(2S)-4-amino-2-hydroxybutanoatehydrochloride is a chemical compound with a complex structure that includes a benzyl group, an amino group, and a hydroxybutanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(2S)-4-amino-2-hydroxybutanoatehydrochloride typically involves the reaction of benzyl alcohol with (2S)-4-amino-2-hydroxybutanoic acid under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the esterification process. The hydrochloride salt is then formed by treating the resulting ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The final product is typically purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl(2S)-4-amino-2-hydroxybutanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino or hydroxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
Benzyl(2S)-4-amino-2-hydroxybutanoatehydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of benzyl(2S)-4-amino-2-hydroxybutanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl alcohol: A simpler compound with a benzyl group and a hydroxyl group.
(2S)-4-amino-2-hydroxybutanoic acid: The amino acid precursor used in the synthesis of benzyl(2S)-4-amino-2-hydroxybutanoatehydrochloride.
Benzyl esters: A class of compounds with similar ester functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C11H16ClNO3 |
|---|---|
Peso molecular |
245.70 g/mol |
Nombre IUPAC |
benzyl (2S)-4-amino-2-hydroxybutanoate;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c12-7-6-10(13)11(14)15-8-9-4-2-1-3-5-9;/h1-5,10,13H,6-8,12H2;1H/t10-;/m0./s1 |
Clave InChI |
QLLABJSNYWVIIB-PPHPATTJSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)[C@H](CCN)O.Cl |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C(CCN)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


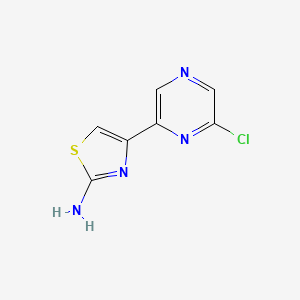

![1-[(Tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylicacid](/img/structure/B13551734.png)

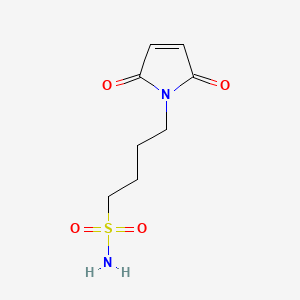
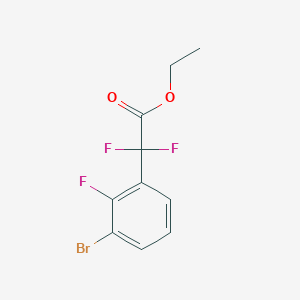
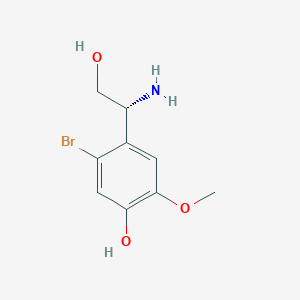


![5-(aminomethyl)bicyclo[2.2.1]heptane-2,3-diolhydrochloride,Mixtureofdiastereomers](/img/structure/B13551762.png)


![{2-Amino-7-oxaspiro[3.5]nonan-2-yl}methanolhydrochloride](/img/structure/B13551797.png)

